molecular formula C5H6N2O3S B008420 6-aminopyridine-2-sulfonic Acid CAS No. 109682-22-6

6-aminopyridine-2-sulfonic Acid

Cat. No. B008420
M. Wt: 174.18 g/mol
InChI Key: DPMMQOBPBUIBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 6-Aminopyridine-2-sulfonic Acid often involves the displacement of substituents on the pyridine ring. For instance, the synthesis of heavily substituted 2-aminopyridines can be achieved by displacing a methylsulfinyl group from the 6-position of the pyridine ring, using dimethyl N-cyanodithioiminocarbonate in the reaction with 2-(1-phenylethylidene)propanedinitriles (Teague, 2008).

Molecular Structure Analysis

The molecular structure of aminopyridine derivatives, including those with sulfonic acid groups, often features extensive hydrogen-bonded networks. For example, crystals of 5-sulfosalicylic acid and 3-aminopyridine show 1:1 proton-transfer organic adducts with three-dimensional layered polymer structures, demonstrating the role of hydrogen bonding and pi-pi interactions in the molecular assembly of such compounds (Meng et al., 2007).

Chemical Reactions and Properties

Aminopyridines can undergo various chemical reactions, including electroorganic synthesis and regioselective synthesis. For example, the synthesis of 6-aminonicotinic acid involves electrochemical hydrogenation and carboxylation processes (Raju et al., 2003). Additionally, copper-catalyzed three-component reactions allow for the regioselective synthesis of 4-amino- and 6-amino-2-iminopyridines, highlighting the versatility of aminopyridines in organic synthesis (Zhou et al., 2013).

Physical Properties Analysis

The physical properties of aminopyridine derivatives, such as crystalline forms and solubility, are influenced by their molecular structure and bonding. The crystal structures of various forms of sulfapyridine, for instance, reveal conformational polymorphism and the influence of molecular conformation on the physical properties of these compounds (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of aminopyridine derivatives, including their reactivity and catalytic abilities, are significant in various synthetic applications. For example, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate has been used as an efficient and reusable solid acid catalyst for the synthesis of xanthene derivatives, demonstrating the utility of sulfonic acid-functionalized compounds in catalysis (Khaligh & Shirini, 2015).

Scientific Research Applications

  • Catalysis and Organic Synthesis:

    • Aminopyridines, including 6-aminopyridine-2-sulfonic Acid, have been used to catalyze the aminolysis of p-nitrophenyl acetate in both aqueous and aprotic solvents, facilitating amide formation and ester hydrolysis (Deady & Finlayson, 1980).
    • Magnetic graphene oxide-anchored sulfonic acid serves as a recyclable, efficient, and environmentally friendly nanocatalyst for the one-pot synthesis of N-aryl-2-amino-1,6-naphthyridine derivatives under solvent-free conditions (Rostamizadeh et al., 2013).
  • Pharmaceuticals and Medicinal Applications:

    • Compounds like 6-alkylthioimidazo[1,2-a]pyridines, synthesized from 2-aminopyridines, show potential as new fungicidal compounds (Gol'dfarb et al., 1979).
    • The crystal structure of 2-aminopyridine-5-sulfonic acid reveals a 2D network structure with implications in coordination chemistry, which can have pharmaceutical applications (Sui et al., 2008).
    • Salts of 5-sulfosalicylic acid and 3-aminopyridine exhibit extensive hydrogen-bonded three-dimensional layered polymer structures, indicating potential applications in pharmaceuticals (Meng et al., 2007).
  • Environmental Applications:

    • Studies on fluorotelomer sulfonic acid, closely related to 6-aminopyridine-2-sulfonic Acid, demonstrate its bioaccumulative ability in plants, indicating its environmental significance (Zhao et al., 2019).
    • Sulfonic acid group functionalized coordination polymers exhibit humidity-dependent proton conductivity, suggesting applications in environmental sensing and control (Maity et al., 2017).

properties

IUPAC Name

6-aminopyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMMQOBPBUIBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376544
Record name 6-aminopyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-aminopyridine-2-sulfonic Acid

CAS RN

109682-22-6
Record name 6-aminopyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-aminopyridine-2-sulfonic Acid
Reactant of Route 2
6-aminopyridine-2-sulfonic Acid
Reactant of Route 3
Reactant of Route 3
6-aminopyridine-2-sulfonic Acid
Reactant of Route 4
6-aminopyridine-2-sulfonic Acid
Reactant of Route 5
6-aminopyridine-2-sulfonic Acid
Reactant of Route 6
6-aminopyridine-2-sulfonic Acid

Citations

For This Compound
1
Citations
H Yoshino, H Sato, T Shiraishi, K Tachibana… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 5,5-dimethylthiohydantoin derivatives were synthesized and evaluated for androgen receptor pure antagonistic activities for the treatment of castration-resistant prostate …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.